molecular formula C12H12N2O3 B6975181 5-(3-Azabicyclo[3.1.0]hexane-3-carbonyl)pyridine-2-carboxylic acid

5-(3-Azabicyclo[3.1.0]hexane-3-carbonyl)pyridine-2-carboxylic acid

Cat. No.: B6975181
M. Wt: 232.23 g/mol
InChI Key: XSFZUDDLLHRLSR-UHFFFAOYSA-N
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Description

5-(3-Azabicyclo[3.1.0]hexane-3-carbonyl)pyridine-2-carboxylic acid is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique chemical properties and potential applications in various fields, including medicinal chemistry and pharmaceuticals. The bicyclic structure, specifically the 3-azabicyclo[3.1.0]hexane moiety, imparts significant rigidity and conformational constraint, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Azabicyclo[3.1.0]hexane-3-carbonyl)pyridine-2-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common method involves the cyclopropanation of pyrrolines or maleimides using various reagents and catalysts. For instance, the photochemical decomposition of CHF2-substituted pyrazolines has been reported as an effective route . This method offers the advantages of mild reaction conditions and good functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. Transition metal-catalyzed reactions, such as palladium-catalyzed cyclopropanation, are often employed due to their efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

5-(3-Azabicyclo[3.1.0]hexane-3-carbonyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents, such as N-bromosuccinimide, are often employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(3-Azabicyclo[3.1.0]hexane-3-carbonyl)pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(3-Azabicyclo[3.1.0]hexane-3-carbonyl)pyridine-2-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Cycloclavine: An ergot alkaloid with a similar bicyclic structure.

    Indolizomycin: An antibiotic featuring a related bicyclic framework.

    Duocarmycin: A natural antitumor antibiotic with structural similarities.

Uniqueness

What sets 5-(3-Azabicyclo[3.1.0]hexane-3-carbonyl)pyridine-2-carboxylic acid apart from these compounds is its specific combination of the 3-azabicyclo[3.1.0]hexane moiety with the pyridine-2-carboxylic acid group.

Properties

IUPAC Name

5-(3-azabicyclo[3.1.0]hexane-3-carbonyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-11(14-5-8-3-9(8)6-14)7-1-2-10(12(16)17)13-4-7/h1-2,4,8-9H,3,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFZUDDLLHRLSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CN(C2)C(=O)C3=CN=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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